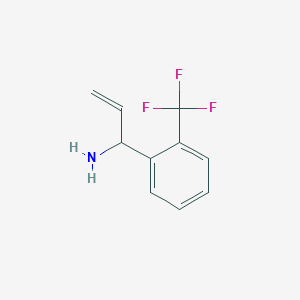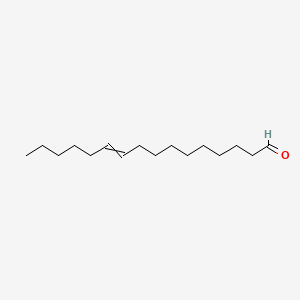
10-Hexadecenal, (10Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hexadecenal, (10Z)-, also known as (Z)-10-Hexadecenal, is an organic compound with the molecular formula C16H30O. It is a long-chain aldehyde with a double bond in the Z-configuration at the 10th carbon position. This compound is known for its role in various biological processes and its presence in natural products such as pheromones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecenal, (10Z)-, typically involves the use of long-chain fatty acids or their derivatives. One common method is the reduction of the corresponding fatty acid or ester to the alcohol, followed by oxidation to the aldehyde. The Z-configuration can be achieved through careful control of reaction conditions, such as temperature and the use of specific catalysts.
Industrial Production Methods: Industrial production of 10-Hexadecenal, (10Z)-, often involves the use of biotechnological processes, including the fermentation of microorganisms that produce the compound naturally. These methods are advantageous due to their sustainability and the ability to produce the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 10-Hexadecenal, (10Z)-, undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the Z-configuration can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide).
Major Products:
Oxidation: 10-Hexadecenoic acid.
Reduction: 10-Hexadecenol.
Substitution: Halogenated derivatives of 10-Hexadecenal.
Aplicaciones Científicas De Investigación
10-Hexadecenal, (10Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 10-Hexadecenal, (10Z)-, involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptor proteins and triggering signaling pathways that result in behavioral responses. The aldehyde group is also reactive, allowing the compound to participate in various biochemical reactions.
Comparación Con Compuestos Similares
10-Hexadecenal, (10Z)-, can be compared with other long-chain aldehydes, such as:
10-Hexadecenal, (E)-: The E-configuration isomer, which has different chemical and biological properties due to the different spatial arrangement of atoms.
Hexadecanal: A saturated aldehyde with no double bonds, which has different reactivity and applications.
Octadecenal: A longer-chain aldehyde with similar reactivity but different physical properties.
The uniqueness of 10-Hexadecenal, (10Z)-, lies in its specific Z-configuration, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H30O |
|---|---|
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
hexadec-10-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3 |
Clave InChI |
NBLCOWKIHZCSCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12446371.png)
![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)
![(2E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12446378.png)
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
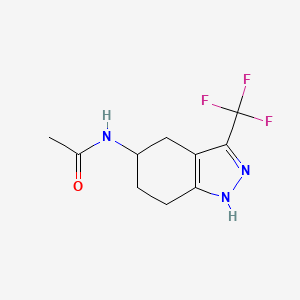
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
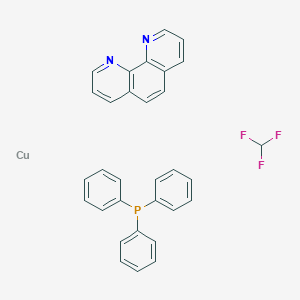
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)
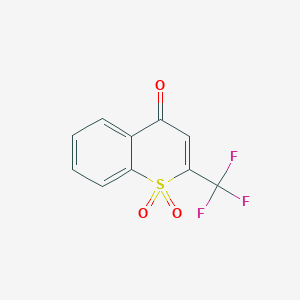
![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)
